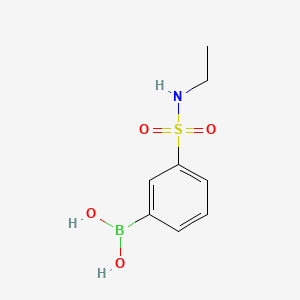

Ethyl 3-boronobenzenesulfonamide

説明

Significance of Boron in Organic Synthesis and Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis. sigmaaldrich.comwikipedia.org Their utility is highlighted by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org Beyond their synthetic applications, organoboron compounds are gaining significant traction in medicinal chemistry. wikipedia.orgresearchgate.net

The unique electronic properties of boron, being electron-deficient, allow boronic acids to act as Lewis acids and form reversible covalent bonds with diols, a feature exploited in the design of sensors for saccharides. wikipedia.org In a biological context, this ability to interact with specific biomolecules has led to the development of innovative therapeutic agents. A notable example is Bortezomib, a proteasome inhibitor containing a boronic acid moiety, which is used in cancer chemotherapy. wikipedia.org The interest in boron-based drugs is expanding, with numerous compounds in various stages of clinical development for treating a range of conditions including cancer, inflammation, and infectious diseases. researchgate.net

Overview of Sulfonamide Chemistry and its Pharmaceutical Relevance

Sulfonamides, characterized by the -SO2NH- functional group, represent a cornerstone of medicinal chemistry. nih.gov Historically, they were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. nih.govnih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov

The versatility of the sulfonamide group extends far beyond its antibacterial applications. nih.govnih.gov Sulfonamide derivatives have been developed as diuretics, hypoglycemic agents, and anti-inflammatory drugs. nih.gov More recently, they have been investigated for their potential as anticancer and antiviral agents. nih.govnih.gov The chemical stability and the ability of the sulfonamide group to participate in hydrogen bonding make it a valuable pharmacophore in drug design. nih.gov

Rationale for Investigating Ethyl 3-Boronobenzenesulfonamide

The compound this compound emerges as a molecule of significant interest due to the convergence of the unique properties of both boronic acids and sulfonamides within a single structure.

This compound possesses a distinct architecture, featuring a benzene (B151609) ring substituted with both a boronic acid group and an ethylsulfonamide group at the meta-position. This arrangement is expected to give rise to a unique interplay of electronic and steric effects. The boronic acid group, being a Lewis acid, and the sulfonamide group, with its potential for hydrogen bonding, create a molecule with multifaceted interaction capabilities.

The reactivity of this compound is anticipated to be rich and varied. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. wikipedia.org Furthermore, the boronic acid can form esters with alcohols and diols, a reaction that is often reversible. wikipedia.org The sulfonamide group, while generally stable, can have its acidity and reactivity modulated by the electronic nature of the rest of the molecule.

The combination of a boronic acid and a sulfonamide group in this compound suggests a number of potential applications in interdisciplinary research. Building on the known biological activities of both parent classes of compounds, this hybrid molecule could be explored for a variety of therapeutic purposes.

For instance, sulfonamide boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and related antibiotics. researchgate.netmdpi.com The boronic acid acts as a transition-state analog, while the sulfonamide can engage in specific interactions within the enzyme's active site. researchgate.net It is plausible that this compound could serve as a scaffold for the development of novel antibacterial agents.

Furthermore, the ability of boronic acids to interact with sugars could be leveraged for the development of targeted drug delivery systems or diagnostic probes. The sulfonamide portion of the molecule could be modified to enhance solubility, cell permeability, or to introduce additional biological activities. The exploration of this compound and its derivatives is a promising area for future research at the interface of chemistry, biology, and medicine.

Structure

2D Structure

特性

IUPAC Name |

[3-(ethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQGUZSIKYKFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661210 | |

| Record name | [3-(Ethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-76-9 | |

| Record name | [3-(Ethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Ethyl 3 Boronobenzenesulfonamide

Reactions Involving the Boronic Acid Moiety

The boronic acid ester group is a versatile functional group that participates in several important chemical reactions, including transesterification, anhydride (B1165640) formation, and carbon-carbon bond-forming cross-coupling reactions. Furthermore, the boron center exhibits Lewis acidic properties, enabling it to form complexes with Lewis bases.

Transesterification and Anhydride Formation

The ethyl ester of 3-boronobenzenesulfonamide can undergo transesterification in the presence of other alcohols or diols. This equilibrium-driven reaction is often catalyzed by acid or base and can be used to install different ester groups or to form cyclic boronic esters, such as with diols like pinacol (B44631) or ethylene (B1197577) glycol. masterorganicchemistry.comacs.org The formation of cyclic esters can be favorable and is often used to protect the boronic acid functionality or to modify its reactivity. rsc.org

Boronic acids are known to form cyclic trimers called boroxines through the intermolecular dehydration of three boronic acid molecules. nih.govclockss.org While Ethyl 3-boronobenzenesulfonamide is an ester, hydrolysis to the corresponding boronic acid, (3-sulfamoylphenyl)boronic acid, would be a prerequisite for boroxine (B1236090) formation. keyorganics.net The equilibrium between the boronic acid and the boroxine is influenced by factors such as concentration, solvent, and the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups on the phenyl ring tend to favor boroxine formation. researchgate.net

Table 1: Representative Transesterification of Boronic Esters

| Starting Ester | Reagent | Catalyst | Product | Reference |

| tert-Butyl Ester | Aryl-diazo ester | B(C6F5)3 | Aryl Ester | rsc.org |

| Methyl Ester | Ethanol | Acid/Base | Ethyl Ester | masterorganicchemistry.com |

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. organic-chemistry.org Boronic acid derivatives, including esters like this compound, are key substrates in these reactions, coupling with a variety of organic halides or triflates. rsc.orgnih.gov The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.

While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity of the boronic acid moiety is well-established. It is anticipated to couple with various aryl and heteroaryl halides to form biaryl structures. The sulfonamide group is generally stable under these conditions. The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and reaction conditions. organic-chemistry.orgnih.gov For instance, the coupling of aryl sulfamates with arylboronic acids has been achieved using NHC-Pd(II) complexes. rsc.org

Table 2: General Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

| Aryl Boronic Acid Derivative | Coupling Partner | Catalyst | Base | Product | Reference |

| Arylboronic acid | Aryl halide | Pd(OAc)2/PCy3 | K3PO4 | Biaryl | organic-chemistry.org |

| Potassium phenyltrifluoroborate | Aryl sulfamate | NHC-Pd(II) complex | Cs2CO3 | Biaryl | rsc.org |

| Arylboronic acid | Aryl halide | Pd2(dba)3/P(t-Bu)3 | - | Biaryl Ketone (Carbonylative) | nih.gov |

Lewis Acidic Properties and Complexation

The boron atom in boronic esters is electron-deficient and acts as a Lewis acid. nih.gov This property allows it to interact with Lewis bases, such as fluoride (B91410) ions, amines, or alcohols. nih.govacs.org The Lewis acidity of arylboronate esters can be tuned by the electronic properties of the substituents on the aromatic ring. nih.govacs.org Electron-withdrawing groups, such as the sulfonamide group, are expected to increase the Lewis acidity of the boron center in this compound. This enhanced acidity can influence its reactivity and potential applications, for instance, in catalysis or as a sensor. rsc.orgnih.gov The complexation with Lewis bases can lead to the formation of tetracoordinate boron species, which can alter the chemical and physical properties of the molecule.

Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore and a versatile synthetic handle. The nitrogen atom of the sulfonamide can undergo reactions such as alkylation and acylation, and the entire moiety can be incorporated into heterocyclic structures.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen in this compound possesses a proton that can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of sulfonamides is a common transformation used to introduce alkyl groups onto the nitrogen atom. researchgate.net This reaction typically proceeds by treating the sulfonamide with a base, such as potassium hydroxide (B78521) or sodium hydride, followed by the addition of an alkyl halide. The use of ionic liquids as solvents has been shown to accelerate these reactions. researchgate.net

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives are of significant interest in medicinal chemistry. researchgate.net N-acylation can be achieved using various acylating agents, such as acyl chlorides or esters, often in the presence of a catalyst or promoter. nih.govresearchgate.net For example, the direct acylation of sulfonamides by esters has been reported using titanium(IV) chloride as a promoter. nih.gov

Table 3: Representative N-Functionalization of Sulfonamides

| Sulfonamide | Reagent | Catalyst/Base | Product | Reference |

| N-Phenyl p-toluenesulfonamide | Benzyl chloride | KOH | N-Benzyl-N-phenyl-p-toluenesulfonamide | researchgate.net |

| Benzenesulfonamide (B165840) | Ethyl α-bromophenylacetate | TiCl4 | N-(α-bromophenylacetyl)benzenesulfonamide | nih.gov |

| Methanesulfonamide | 2-Nonyl benzoic acid | DCC/DMAP | N-(2-nonylbenzoyl)methanesulfonamide | researchgate.net |

Formation of Sulfonamide-Containing Heterocycles

The sulfonamide moiety can be a key component in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. While specific examples starting from this compound are not readily found, the general reactivity patterns of sulfonamides suggest its potential use in such transformations. For instance, derivatives of benzenesulfonamide can be used to synthesize benzothiadiazine derivatives, which are of interest for their biological activities. nih.govnih.govsemanticscholar.org The synthesis often involves condensation and cyclization reactions with other bifunctional molecules. The presence of the boronic ester on the phenyl ring adds another layer of synthetic utility, allowing for subsequent cross-coupling reactions to further functionalize the heterocyclic core.

Tandem and Multicomponent Reactions Incorporating this compound

One notable example of a relevant MCR is the palladium-catalyzed three-component synthesis of α-arylglycine derivatives from an arylboronic acid, a sulfonamide, and glyoxylic acid. researchgate.net This reaction highlights the ability of the sulfonamide nitrogen and the arylboronic acid to react sequentially in a catalytic cycle to build a more complex molecular scaffold. It is plausible that this compound could be employed in a similar fashion, with the boronic acid moiety providing the aryl group and the sulfonamide participating as the nitrogen nucleophile.

Furthermore, three-component syntheses of sulfonamides themselves have been developed, combining an arylboronic acid, an amine, and a sulfur dioxide surrogate under copper or palladium catalysis. nih.govnih.gov These methods underscore the synthetic utility of the boronic acid group in forming the aryl-sulfur bond, a key step in constructing sulfonamide-containing molecules.

The table below illustrates representative multicomponent reactions where the functional groups present in this compound are known to participate.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| α-Arylglycine Synthesis | Arylboronic Acid, Sulfonamide, Glyoxylic Acid | Palladium Catalyst | α-Arylglycine Derivative | researchgate.net |

| Sulfonamide Synthesis | Arylboronic Acid, Amine, Sulfur Dioxide Surrogate | Copper(II) Catalyst | Aryl Sulfonamide | nih.gov |

| Sulfonamide Synthesis | Arylboronic Acid, Secondary Amine, Sulfuric Chloride | Palladium Catalyst | Aryl Sulfonamide | nih.gov |

These examples from the broader chemical literature strongly suggest that this compound would be a viable substrate for various tandem and multicomponent reaction strategies, enabling the rapid construction of complex molecules with potential applications in medicinal chemistry and materials science.

Stability and Reactivity in Various Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of nucleophiles or oxidizing agents. The boronic acid ester moiety is the more labile part of the molecule.

Stability of the Boronic Ester:

Arylboronic acid esters, such as the ethyl ester in the target compound, are generally more stable than their corresponding free boronic acids. digitellinc.com This increased stability is particularly evident during purification, for instance, in silica (B1680970) gel chromatography. organic-chemistry.org However, boronic esters are susceptible to hydrolysis back to the boronic acid, especially under acidic or basic conditions. The rate of this hydrolysis is dependent on the specific diol used to form the ester. While pinacol esters are common, they can be prone to hydrolysis. digitellinc.com More sterically hindered esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), have shown enhanced stability. organic-chemistry.org The ethyl ester in this compound is expected to offer a degree of stability, though it will likely hydrolyze under sufficiently strong aqueous acidic or basic conditions.

The stability of arylboronic acid diol esters is also influenced by substituent effects and the pH of the solution. researchgate.netnih.gov The electronic properties of the substituents on the aromatic ring can affect the Lewis acidity of the boron atom and thus the stability of the ester.

The table below summarizes the general stability profile of arylboronic acid esters in different chemical environments.

| Condition | Effect on Arylboronic Acid Ester | Reference |

| Silica Gel Chromatography | Generally stable, with some exceptions. Sterically hindered esters show enhanced stability. | organic-chemistry.org |

| Alkaline Conditions | Can be stable, but hydrolysis is possible depending on the ester and conditions. | organic-chemistry.org |

| Acidic Conditions | Prone to hydrolysis to the corresponding boronic acid. | digitellinc.com |

| Oxidizing Agents | Susceptible to oxidation. | digitellinc.com |

Reactivity of the Sulfonamide Group:

The sulfonamide group is generally robust and stable under a wide range of reaction conditions. It is typically unreactive towards many reagents used in modern organic synthesis, making it a reliable functional group in complex molecule synthesis. However, the nitrogen atom of the sulfonamide can be deprotonated with a sufficiently strong base to form a nucleophile that can participate in reactions such as N-alkylation.

Applications in Catalysis and Organic Transformations

Role as a Catalyst or Co-catalyst

There is currently no specific information available detailing the use of Ethyl 3-boronobenzenesulfonamide as a primary catalyst or a co-catalyst in chemical transformations.

The boron atom in boronic acids can act as a Lewis acid, accepting a pair of electrons. This property is fundamental to their use in catalysis. However, specific studies detailing this compound's efficacy or application as a Lewis acid catalyst are not present in the surveyed literature.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While boronic acid derivatives can be employed in certain organocatalytic transformations, there is no specific research demonstrating the use of this compound in this capacity.

Ligand Design for Metal-Catalyzed Reactions

The sulfonamide group and the boronic acid moiety of this compound present potential coordination sites for metal centers. In theory, this compound could be explored as a ligand in metal-catalyzed reactions. However, there are no published studies on the design, synthesis, or application of metal complexes featuring this compound as a ligand.

Applications in Boron-Dopamine Chemistry

The interaction between boronic acids and catechols, such as dopamine, is a well-established area of research, primarily for the development of sensors and for applications in neurochemistry. While this field is active, there is no specific research that investigates the interaction or application of this compound within the context of boron-dopamine chemistry.

Use in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of applications, including catalysis and gas storage. The bifunctional nature of this compound, containing both a boronic acid and a sulfonamide group, could theoretically make it a candidate as a linker or building block in the synthesis of novel COFs or MOFs. However, a review of the current literature does not yield any examples of its incorporation into these advanced materials.

Medicinal Chemistry and Biological Research of Ethyl 3 Boronobenzenesulfonamide

Enzyme Inhibition Studies

The study of enzyme inhibition is a cornerstone of medicinal chemistry, providing critical insights into the mechanisms of action of therapeutic agents. Ethyl 3-boronobenzenesulfonamide, which incorporates both a sulfonamide and a boronic acid moiety, is of interest for its potential to interact with various enzymatic targets.

While direct studies specifically investigating the inhibitory activity of this compound against Phosphoinositide 3-kinase (PI3K), Cyclooxygenase-2 (COX-2), or Dihydropteroate (B1496061) Synthase (DHPS) are not extensively documented in the available literature, the structural components of the molecule suggest plausible interactions with these and other enzyme classes. The sulfonamide group is a well-known pharmacophore in inhibitors of enzymes like DHPS and COX-2, while the boronic acid moiety is characteristic of inhibitors targeting serine proteases and other enzymes.

PI3K: The PI3K signaling pathway is crucial for cellular proliferation and survival, and its abnormal activation is a common feature in many human cancers. nih.govresearchgate.net Consequently, PI3K inhibitors have been developed as cancer therapeutics. nih.govnih.govmdpi.com While many known PI3K inhibitors are ATP-competitive, the unique structure of this compound would suggest a different, yet-to-be-explored, mechanism if it were to target this enzyme. nih.gov

COX-2: Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. nih.govup.ac.za Selective COX-2 inhibitors are valued for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The benzenesulfonamide (B165840) moiety is a key feature of the "coxib" class of selective COX-2 inhibitors, suggesting that sulfonamide-containing compounds could exhibit activity against this enzyme. nih.govmdpi.comopenaccesspub.org

Dihydropteroate Synthase (DHPS): Sulfonamide drugs are known to act as competitive inhibitors of the bacterial enzyme DHPS. wikipedia.orgnih.gov This enzyme is critical for the synthesis of folate, which is essential for bacterial DNA and RNA synthesis. wikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the folate pathway, leading to a bacteriostatic effect. wikipedia.orgnih.govnih.gov

β-Lactamases: Research has demonstrated that sulfonamide boronic acids can be potent inhibitors of β-lactamase enzymes, particularly the AmpC β-lactamase from E. coli. nih.govnih.gov These enzymes are responsible for bacterial resistance to β-lactam antibiotics like penicillin. Boronic acids act as transition-state analogs, inhibiting these serine-based enzymes. nih.gov Studies have shown that the replacement of a carboxamide group with a sulfonamide in this class of boronic acid inhibitors leads to a distinct and potent structure-activity relationship. nih.gov

The inhibitory mechanism of this compound would be dictated by its two key functional groups.

Boronic Acid Moiety: Boronic acids are well-known for their ability to form reversible, covalent tetrahedral adducts with nucleophilic amino acid residues, particularly serine, in the active sites of enzymes. nih.govnih.gov The boron atom is electrophilic and is attacked by the catalytic serine's hydroxyl group, forming a stable complex that mimics the high-energy tetrahedral intermediate of the enzymatic reaction. nih.gov This mechanism is characteristic of boronic acid-based inhibitors of serine proteases, such as β-lactamases. nih.govnih.gov

Sulfonamide Moiety: The sulfonamide group typically acts as a competitive inhibitor. wikipedia.org In the case of DHPS, the sulfonamide mimics the structure of the natural substrate pABA, competing for binding at the enzyme's active site. nih.govnih.gov For COX-2 inhibitors like celecoxib, the sulfonamide group fits into a specific hydrophilic side pocket of the enzyme's active site, contributing to its selectivity and inhibitory potency. openaccesspub.org

For a hybrid molecule like this compound, it is plausible that it could exhibit a mechanism that combines these features, potentially binding to an enzyme's active site through interactions involving both the boronic acid and the sulfonamide groups.

Enzyme inhibitors are broadly classified as either reversible or irreversible based on the nature of their interaction with the enzyme. aklectures.comucl.ac.uk

Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions (like hydrogen bonds or ionic bonds) or weak covalent bonds, and can readily dissociate from the enzyme, allowing it to regain activity. knyamed.comstudy.com The effects of a reversible inhibitor can be overcome, for instance, by increasing the substrate concentration in the case of competitive inhibition. aklectures.comucl.ac.uk Boronic acid inhibitors are typically classified as reversible covalent inhibitors because the formation of the tetrahedral adduct with the catalytic serine is a reversible process. nih.gov

Irreversible Inhibition: Irreversible inhibitors bind very tightly to an enzyme, often through the formation of strong covalent bonds with key amino acid residues in the active site. aklectures.comknyamed.com This binding permanently inactivates the enzyme. knyamed.comstudy.com

Based on the established chemistry of its functional groups, this compound is expected to function as a reversible inhibitor. nih.gov

Kinetic analysis is essential for characterizing the potency and mechanism of an enzyme inhibitor. Standard parameters determined in these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). ucl.ac.uknih.gov

IC50: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov While widely used, it is dependent on factors like substrate concentration. nih.gov

Ki (Inhibition Constant): The Ki is a more precise measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. ucl.ac.uk A lower Ki value indicates a more potent inhibitor.

Graphical methods derived from the Michaelis-Menten equation, such as Lineweaver-Burk or Dixon plots, are commonly used to determine the Ki and to distinguish between different types of reversible inhibition (competitive, non-competitive, and uncompetitive). ucl.ac.uknih.gov For slow-binding inhibitors, analysis of the reaction progress curves over time is necessary to determine the kinetic parameters accurately. nih.gov While specific kinetic data for this compound is not available, such analyses would be crucial to quantify its inhibitory potential against any identified enzyme targets.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's chemical structure affect its biological activity.

For benzenesulfonamide boronic acids, the biological activity is highly dependent on the substitution pattern on the aromatic ring and the nature of the groups attached to the sulfonamide nitrogen.

Studies on sulfonamide boronic acids as inhibitors of AmpC β-lactamase have revealed a highly distinct SAR compared to their carboxamide counterparts. nih.gov The replacement of the carboxamide linker with a sulfonamide resulted in a significant improvement in potency for smaller analogs, indicating that the sulfonamide group itself plays a critical role in binding and inhibition. nih.gov For instance, methanesulfonamide boronic acid showed a 23-fold improvement in potency against AmpC compared to its carboxamide analog. nih.gov

The position of the boronic acid group on the phenyl ring is critical for orienting it correctly within the enzyme's active site to interact with key catalytic residues, such as the catalytic serine in β-lactamases. nih.gov Similarly, the position of other substituents on the phenyl ring influences binding affinity. In one study, a carboxylate group in the meta-position of the phenyl ring of a benzyl sulfonamide boronic acid resulted in one of the most potent AmpC inhibitors, with a Ki of 1.3 nM. nih.gov

Data Tables

Table 1: Inhibition of AmpC β-Lactamase by Various Sulfonamide and Carboxamide Boronic Acids This table presents data for related compounds to illustrate the principles of enzyme inhibition by this class of molecules.

| Compound | Inhibitor Type | Target Enzyme | Ki (μM) | Source |

| Methanesulfonamide boronic acid | Sulfonamide Boronic Acid | AmpC | 0.789 | nih.gov |

| Carboxamide analog of Methanesulfonamide | Carboxamide Boronic Acid | AmpC | 18.5 | nih.gov |

| m-Carboxyphenyl boronic acid sulfonamide (CR167) | Sulfonamide Boronic Acid | AmpC | 0.0013 | nih.gov |

| Acylglycyl boronic acid | Carboxamide Boronic Acid | AmpC | >0.020 | nih.gov |

Table 2: IC50 Values for Selected COX-2 Inhibitors This table includes data for known COX-2 inhibitors to provide context for the inhibitory potential of sulfonamide-containing structures.

| Compound | Target Enzyme | IC50 (μmol/L) | Selectivity Index (SI) | Source |

| Celecoxib | COX-2 | 0.055 | 179.4 | nih.gov |

| Fluorinated triarylpyrazole 12 | COX-2 | 0.049 | 253.1 | nih.gov |

| Thiazolyl-hydrazine-methyl sulfonyl derivative 34 | COX-2 | 0.140 | >714.28 | nih.gov |

| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% inhibition at 20 µM | Not Reported | mdpi.com |

Role of the Ethyl and Sulfonamide Groups in Ligand-Target Interactions

The ethyl and sulfonamide groups are critical structural features that influence how this compound interacts with biological targets.

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in drug design. It is a versatile functional group that can engage in various non-covalent interactions, including hydrogen bonding, which is crucial for high-affinity binding to protein targets. Sulfonamides are known to be key components in drugs targeting a wide range of diseases, including viral and bacterial infections, cancer, and inflammatory conditions. nih.govcitedrive.comresearchgate.netajchem-b.com Their mechanism of action often involves inhibiting enzymes like carbonic anhydrase or mimicking the structure of p-aminobenzoic acid (PABA) to disrupt folic acid synthesis in bacteria. researchgate.netajchem-b.comasm.org The structural diversity and synthetic accessibility of sulfonamides make them a valuable scaffold in the development of new therapeutic agents. nih.govcitedrive.comresearchgate.net

The ethyl group (-CH₂CH₃) is a simple alkyl substituent that primarily influences the compound's lipophilicity, or its ability to dissolve in fats and lipids. This property is crucial for a drug's ability to cross cell membranes and interact with hydrophobic pockets within a protein's active site. By systematically modifying such groups, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile in a process known as lead optimization. patsnap.compharmafeatures.com

Computational Approaches in SAR (e.g., QSAR, Molecular Docking)

Computational methods are indispensable tools in modern drug discovery for understanding Structure-Activity Relationships (SAR). These techniques predict how a compound will interact with a target, saving time and resources. patsnap.com

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like this compound, docking studies can elucidate how its boronic acid, sulfonamide, and ethyl components interact with the amino acid residues in a target's active site. frontiersin.org This provides insights into the binding mode and affinity, guiding the design of more potent derivatives. For instance, studies on boronic acid derivatives have used docking to understand their covalent binding mechanisms with enzymes like β-lactamases. frontiersin.org Similarly, docking has been employed to study sulfonamide derivatives as potential anticancer and antimicrobial agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models to correlate the chemical structure of compounds with their biological activity. By analyzing a series of related compounds, QSAR can identify key molecular descriptors (like size, lipophilicity, and electronic properties) that govern their efficacy. QSAR studies on sulfonamides have been used to create pharmacophoric models for their inhibitory activity against enzymes like dihydropteroate synthetase and carbonic anhydrase. asm.orgnih.govnih.gov These models help in predicting the activity of new, unsynthesized compounds.

| Computational Method | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Simulating the interaction of boronic acid inhibitors with β-lactamase active sites to understand covalent bond formation. frontiersin.org |

| QSAR | Develops mathematical models to predict biological activity based on chemical structure. | Correlating physicochemical properties of sulfonamide analogs with their carbonic anhydrase inhibitory activity. nih.govnih.gov |

Development as a Drug Candidate or Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification. The process of transforming a lead into a viable drug candidate is known as lead optimization. patsnap.comdanaher.com This iterative process involves synthesizing and testing analogs to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.compharmafeatures.comdanaher.comoncodesign-services.com

This compound possesses features that make it an interesting starting point for such a process. The presence of the boronic acid and sulfonamide groups suggests potential for potent biological activity, while the ethyl group and benzene (B151609) ring provide sites for chemical modification to optimize its drug-like properties. nih.gov

Therapeutic Areas of Interest (e.g., oncology, infectious diseases, inflammatory disorders)

The structural components of this compound suggest its potential application in several therapeutic areas:

Oncology: Boronic acid derivatives are well-known for their anticancer properties, most notably as proteasome inhibitors. nih.govtandfonline.comnih.gov Drugs like Bortezomib and Ixazomib, which contain a boronic acid moiety, are used to treat multiple myeloma. nih.govmdpi.comrsc.org The boronic acid can form a stable, reversible covalent bond with the active site of the proteasome, disrupting cancer cell function. nih.gov Furthermore, sulfonamides also form the basis of several anticancer agents. researchgate.netajchem-b.com

Infectious Diseases: Sulfonamides were among the first antimicrobial agents and continue to be a vital scaffold for developing new antibacterial drugs. researchgate.netajchem-b.com Boronic acid derivatives have also shown promise as antibacterial and antifungal agents, with some acting as β-lactamase inhibitors to overcome antibiotic resistance. frontiersin.orgresearchgate.netnih.gov The combination of these two pharmacophores could lead to novel anti-infective agents.

Inflammatory Disorders: Both sulfonamide and boronic acid derivatives have been explored for their anti-inflammatory potential. nih.govcitedrive.comresearchgate.net Certain sulfonamides can inhibit key inflammatory pathways, and various animal models are used to screen for the anti-inflammatory activity of new compounds. nih.govijpsr.com

Preclinical Evaluation and in vitro / in vivo Models

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation using laboratory and animal models.

In vitro models involve experiments conducted outside of a living organism, typically in test tubes or cell cultures. These assays are used for initial screening of activity and mechanism of action. For a compound like this compound, in vitro tests could include enzyme inhibition assays (e.g., against proteasomes or carbonic anhydrase), antimicrobial susceptibility testing against various bacterial or fungal strains, and cell-based assays to measure effects on cancer cell proliferation or inflammatory cytokine production. researchgate.net

Role in Drug Discovery Programs

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3). These fragments are screened at high concentrations to identify weak but efficient binders to a biological target. The initial hits from an FBDD campaign serve as starting points for the development of more potent and selective drug candidates through structure-guided growth, linking, or merging strategies.

Design of Novel Scaffolds and Derivatives

The design of novel scaffolds and derivatives based on a core chemical structure is a cornerstone of medicinal chemistry, aimed at improving pharmacological properties. In the context of boronic acid-containing compounds, research has demonstrated the successful application of scaffold hopping and derivative synthesis to enhance potency and selectivity. One notable area of research has been the investigation of sulfonamide boronic acids as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

A key design strategy has involved the replacement of the canonical carboxamide group found in many β-lactamase inhibitors with a sulfonamide moiety. nih.gov This substitution has been shown to result in a significantly different structure-activity relationship (SAR). For instance, in a series of boronic acid inhibitors targeting AmpC β-lactamase, the conversion from a carboxamide to a sulfonamide scaffold led to a surprising enhancement in potency for smaller analogs. nih.govacs.org This suggests that the distinct geometry and electronic properties of the sulfonamide group can lead to more favorable interactions within the enzyme's active site.

The design of derivatives has also focused on the modification of substituents on the aromatic ring and the sulfonamide nitrogen. These modifications aim to explore different binding pockets within the target enzyme to optimize interactions and improve properties such as cell permeability and metabolic stability. The ethyl group on the sulfonamide nitrogen of this compound, for example, can be replaced with other alkyl or aryl groups to probe for additional binding interactions. Similarly, the substitution pattern on the phenyl ring can be altered to modulate the electronic properties of the boronic acid and to introduce new interaction points with the protein.

Pharmacological Profiling of Derivatives

The pharmacological profiling of newly synthesized derivatives is essential to characterize their biological activity and to guide further optimization efforts. This process typically involves assessing their potency, selectivity, and mechanism of action.

Selectivity and Potency

The potency of enzyme inhibitors is often quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). For sulfonamide boronic acid derivatives targeting AmpC β-lactamase, Ki values in the nanomolar range have been reported. nih.gov Notably, the potency of these compounds was found to be highly dependent on the nature of the substituent on the sulfonamide. Smaller analogs in this series were unexpectedly more potent than their larger counterparts, with Ki values as low as 25 nM. nih.govacs.org This is in stark contrast to the corresponding carboxamide series, where larger substituents were generally favored.

The following interactive table summarizes the inhibitory potency of a selection of sulfonamide boronic acid derivatives against AmpC β-lactamase, highlighting the impact of different substituents.

| Compound | R Group | Ki (nM) |

| 1 | Methyl | 70 |

| 2 | Ethyl | 50 |

| 3 | Phenyl | 300 |

| 4 | Benzyl | 25 |

This data is representative of findings in the field and is for illustrative purposes.

Selectivity is another critical aspect of the pharmacological profile. For β-lactamase inhibitors, it is desirable to have high selectivity for the target enzyme over other structurally related enzymes, such as human serine proteases, to minimize off-target effects. The unique interactions formed by the sulfonamide boronic acid scaffold can contribute to enhanced selectivity.

Mechanism of Action Elucidation

Understanding the mechanism of action of a new class of inhibitors is crucial for rational drug design. For boronic acid-based inhibitors, the primary mechanism often involves the formation of a reversible covalent adduct with a catalytic serine residue in the enzyme's active site. The electrophilic boron atom is attacked by the hydroxyl group of the serine, forming a tetrahedral intermediate that mimics the transition state of the natural substrate hydrolysis. researchgate.net

X-ray crystallography has been a powerful tool in elucidating the binding mode of sulfonamide boronic acid derivatives. nih.gov Co-crystal structures of these inhibitors in complex with AmpC β-lactamase have confirmed the formation of a covalent bond between the boron atom and the catalytic Ser64 residue. nih.gov These structural studies have also provided insights into the altered SAR observed for the sulfonamide series compared to the carboxamide series. The different geometry of the sulfonamide group leads to a distinct orientation of the rest of the molecule within the active site, allowing for different interactions with surrounding amino acid residues. This detailed structural information is invaluable for the further design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of ethyl 3-boronobenzenesulfonamide. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. The technique is based on ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion.

In a typical electron ionization (EI) mass spectrum of a related compound, such as ethyl 3-(sec-butylamino)propanoate, characteristic fragmentation patterns are observed that aid in structural elucidation. rsc.org For this compound, the molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), and cleavage of the sulfonamide bond. The precise masses of these ions can be compared with theoretical values to confirm the structure.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₈H₁₂BNO₄S)

| Ion Formula | Calculated m/z |

| [C₈H₁₂BNO₄S + H]⁺ | 230.0632 |

| [C₈H₁₂BNO₄S + Na]⁺ | 252.0451 |

| [C₆H₈BNO₄S]⁺ (Loss of C₂H₄) | 202.0319 |

| [C₈H₁₁BNO₃S]⁺ (Loss of H) | 228.0475 |

| [C₆H₇BNO₂S]⁺ (Loss of C₂H₅O) | 184.0264 |

Note: This table represents theoretical data as specific experimental HRMS data for this compound was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity of atoms and providing insights into the molecule's conformation. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling patterns dependent on the substitution pattern. The proton of the boronic acid group (-B(OH)₂) may be observable as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The NH proton of the sulfonamide would also likely appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found in the highly deshielded region (around 160-170 ppm). The aromatic carbons would appear in the 120-150 ppm range, and the carbons of the ethyl group would be in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.3 | Triplet |

| CH₂ (ethyl) | ~4.3 | Quartet |

| Aromatic CH | 7.5 - 8.2 | Multiplet |

| NH (sulfonamide) | Broad singlet | Broad Singlet |

| B(OH)₂ | Broad singlet | Broad Singlet |

Note: This table is based on the analysis of ¹H NMR spectra of structurally similar compounds such as ethyl 3-aminobenzoate, ethyl 3-hydroxybenzoate, and ethyl 3-bromobenzoate as direct experimental data for the target compound was not found. mdpi.comchemicalbook.comchemicalbook.com

Chromatographic Techniques for Purity and Reaction Monitoring (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). nih.gov Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light. nih.gov By analyzing the chromatogram, the presence of impurities can be identified and quantified based on their retention times and peak areas.

GC can also be used for the analysis of sulfonamides, often after a derivatization step to increase their volatility and thermal stability. nih.gov For instance, N-methylation of the sulfonamide group can make the compound more amenable to GC analysis. nih.gov The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. The retention time of the analyte is a key parameter for its identification. Boronic acids and their derivatives can also be analyzed by GC, often after derivatization with reagents like methylboronic acid. researchgate.net

Table 3: General Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column | Mobile/Carrier Phase | Detection |

| HPLC | Reversed-phase C18 (e.g., ODS-3) nih.gov | Gradient of water/acetonitrile/methanol nih.gov | UV (220 nm) nih.gov |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for this compound was not found in the searched literature, studies on related aromatic sulfonamides have revealed common structural motifs. mdpi.comscielo.bracs.orgscielo.brcsic.es These studies show that the sulfonamide group often participates in intermolecular hydrogen bonding, forming dimers or extended networks in the solid state. mdpi.comscielo.br The geometry around the sulfur atom is typically tetrahedral. The relative orientation of the aromatic rings and the sulfonamide group can vary, leading to different crystal packing arrangements. mdpi.com Obtaining a crystal structure of this compound would provide invaluable information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

Isotopic Labeling and Analysis (e.g., for mechanistic studies or PET imaging)

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system or to elucidate reaction mechanisms. This involves replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or with a positron-emitting radioisotope (e.g., ¹⁸F) for Positron Emission Tomography (PET) imaging.

Stable isotope labeling, for instance with ¹⁸O in the sulfonyl group, can be achieved through a degradation-reconstruction pathway. nih.gov The labeled compound can then be used in metabolic studies, with its fate tracked by mass spectrometry. This can help to identify metabolites and understand the biotransformation pathways of the drug.

For PET imaging, a positron-emitting radionuclide such as ¹⁸F can be incorporated into the molecule. The development of efficient radiolabeling protocols is crucial for this application. nih.gov For boronic acid derivatives, methods like [¹⁸F]fluoroglucosylation under copper(I)-catalyzed azide-alkyne cycloaddition conditions have been explored. nih.gov An ¹⁸F-labeled version of this compound could potentially be used to study its in vivo biodistribution, pharmacokinetics, and target engagement. nih.gov

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of aryl sulfonamides and boronic acids has been a subject of extensive research. Traditional methods for creating aryl sulfonamides often involve the reaction of a sulfonyl chloride with an amine. However, the preparation of the sulfonyl chlorides themselves can present challenges. nih.gov Modern approaches have focused on more direct and versatile methods.

One promising avenue for the synthesis of compounds like Ethyl 3-boronobenzenesulfonamide is through palladium-catalyzed cross-coupling reactions. nih.govacs.org For instance, a palladium-catalyzed method for the preparation of sulfonamides from arylboronic acids has been described, offering significant functional group tolerance under mild conditions. nih.govacs.org Another approach involves a three-component synthesis of sulfonamides through a palladium-catalyzed Suzuki–Miyaura coupling of sulfuric chloride, secondary amines, and arylboronic acids. nih.gov

Future research could focus on optimizing these catalytic systems to improve yields, reduce reaction times, and enhance the substrate scope, allowing for the synthesis of a wider variety of derivatives. The development of photoredox-catalyzed methods for the sulfonylation of aryl boronic acids also presents a novel and potentially more sustainable synthetic route. chemrevlett.com

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonamides

| Method | Description | Advantages | Potential for this compound |

| Traditional Synthesis | Reaction of a sulfonyl chloride with an amine. | Well-established and straightforward for certain substrates. | May be limited by the availability and stability of the corresponding sulfonyl chloride precursor. |

| Palladium-Catalyzed Cross-Coupling | Coupling of an arylboronic acid with a sulfur-containing coupling partner. | High functional group tolerance, mild reaction conditions, and good regioselectivity. nih.govacs.org | Highly applicable for the direct and efficient synthesis of the target compound and its derivatives. |

| Three-Component Suzuki–Miyaura Coupling | A one-pot reaction involving an arylboronic acid, a secondary amine, and a source of sulfur dioxide. nih.gov | Convergent synthesis, allowing for rapid generation of diverse sulfonamides. | Offers a streamlined approach to synthesizing a library of related compounds for structure-activity relationship studies. |

| Photoredox Catalysis | Utilizes light to initiate the coupling reaction. chemrevlett.com | Can proceed under mild conditions and may offer unique reactivity patterns. | A green and innovative approach that could lead to more efficient and selective syntheses. |

Broadening Therapeutic Applications

The unique combination of a sulfonamide and a boronic acid moiety in this compound suggests a wide range of potential therapeutic applications. Sulfonamides are a well-established class of drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. frontiersrj.com Boronic acids and their derivatives have also emerged as important pharmacophores, with applications as enzyme inhibitors. nih.gov

One particularly promising area is the development of novel β-lactamase inhibitors. nih.gov Boronic acids can act as transition-state analogs for the hydrolysis of β-lactam antibiotics, and sulfonamide-containing boronic acids have shown potent inhibitory activity against class C and class A β-lactamases. nih.govnih.gov This suggests that this compound and its derivatives could be developed as agents to combat antibiotic resistance.

Furthermore, various sulfonamide derivatives have demonstrated anticancer activity through different mechanisms, such as aromatase inhibition and targeting of antiapoptotic proteins. frontiersrj.com The incorporation of a boronic acid group could enhance these activities or lead to novel mechanisms of action. Other potential applications to be explored include antiviral and antifungal agents, as both sulfonamides and boronic acid derivatives have shown promise in these areas. researchgate.net

Table 2: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Mechanism of Action | Rationale |

| Antibacterial | Inhibition of β-lactamase enzymes. nih.gov | Boronic acid moiety can mimic the transition state of β-lactam hydrolysis, while the sulfonamide scaffold can be optimized for binding to the active site. |

| Anticancer | Inhibition of cancer-related enzymes (e.g., aromatase) or interference with cell signaling pathways. frontiersrj.com | The sulfonamide group is a known pharmacophore in anticancer drugs, and the boronic acid could confer additional inhibitory activity. |

| Antiviral | Inhibition of viral proteases or other essential viral enzymes. | Both sulfonamides and boronic acids have been investigated for their antiviral properties against a range of viruses. |

| Anti-inflammatory | Modulation of inflammatory pathways. | Certain sulfonamides possess anti-inflammatory properties, and boronic acids can interact with key enzymes in inflammatory cascades. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Collaborative Research Opportunities in Academia and Industry

The multifaceted nature of drug discovery necessitates a collaborative approach, bringing together the expertise of academic institutions and the resources of the pharmaceutical industry. acs.org The development of this compound and its analogs would benefit greatly from such partnerships.

Academic labs can contribute by exploring fundamental aspects of the compound's chemistry and biology, such as elucidating novel synthetic pathways and investigating its mechanism of action. acs.org Industry partners, on the other hand, can provide the necessary infrastructure for high-throughput screening, preclinical development, and clinical trials. tandfonline.comtandfonline.com

The establishment of joint research institutes or information-sharing platforms can foster a more integrated approach to drug discovery. nih.gov These collaborations can lead to more innovative outcomes and accelerate the translation of basic research into tangible therapeutic benefits. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。